molecular formula C14H11ClN2S B186840 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole CAS No. 23976-76-3

2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole

Cat. No. B186840
CAS RN: 23976-76-3
M. Wt: 274.8 g/mol
InChI Key: JUFYNYOXBHJQOC-UHFFFAOYSA-N
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Description

“2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole” is a chemical compound that contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms . The compound also contains a benzylthio group and a chlorobenzyl group .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole” includes a total of 31 bonds, including 20 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 sulfide, and 1 imidazole .

Scientific Research Applications

Imidazole-based compounds are a series of heterocyclic compounds that exhibit a wide range of biological and pharmaceutical activities . They are key components to functional molecules that are used in a variety of everyday applications . Here are some general applications of imidazole-based compounds:

  • Pharmaceuticals and Agrochemicals

    • Imidazole derivatives showcase a massive utility in biochemistry, coordination chemistry, material science, industrial applications, and pharmaceutical chemistry . They demonstrate vast biological and pharmacological activities including antibacterial, anticancer, antifungal, and analgesic .
  • Dyes for Solar Cells and Other Optical Applications

    • Imidazole-based compounds are being deployed in emerging research into dyes for solar cells and other optical applications .
  • Functional Materials

    • Imidazole-based compounds are used in the development of functional materials .
  • Catalysis

    • Imidazole-based compounds are utilized in catalysis .
  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation

    • As a novel and green technique, sonochemistry has emerged as a promising method for organic synthesis with several advantages over conventional methods, including enhancing reaction rates, improving yields, and reducing the use of hazardous solvents .
  • Regiocontrolled Synthesis of Substituted Imidazoles

    • Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
  • Synthesis of Imidazoles via One-Bond Formation

    • There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .
  • Preparation of (4H)-Imidazol-4-Ones

    • (4H)-Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications . Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .
  • Synthesis of 2,4,5-Trisubstited NH-Imidazoles

    • Tang et al. reported the synthesis of 2,4,5-trisubstited NH-imidazoles in moderate to good yield .
  • Synthesis of Functional Imidazole

    • The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Synthesis of Imidazolones

    • Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . There are two isomers of imidazolones, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones .
  • Applications of Imidazol-4-Ones

    • Imidazol-4-ones are an important heterocycle utilized for a large range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products .
  • Synthesis of Imidazoles via One-Bond Formation

    • There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .
  • Preparation of (4H)-Imidazol-4-Ones

    • (4H)-Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications . Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .
  • Synthesis of 2,4,5-Trisubstited NH-Imidazoles

    • Tang et al. reported the synthesis of 2,4,5-trisubstited NH-imidazoles in moderate to good yield .
  • Synthesis of Functional Imidazole

    • The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Synthesis of Imidazolones

    • Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . There are two isomers of imidazolones, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones .
  • Applications of Imidazol-4-Ones

    • Imidazol-4-ones are an important heterocycle utilized for a large range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFYNYOXBHJQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288484
Record name 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-benzimidazole
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Molecular Weight

274.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole

CAS RN

23976-76-3
Record name 2-[[(4-Chlorophenyl)methyl]thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23976-76-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 56060
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023976763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23976-76-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-benzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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